Calcium 4-methyl-2-oxovalerate dihydrate

nitrogen sparing fasting metabolism urea nitrogen excretion

Calcium 4-methyl-2-oxovalerate dihydrate (KIC calcium) is the only nitrogen-sparing ketoacid proven superior to equimolar leucine in human fasting and postoperative studies (P<0.001). Unlike HMB, it does not promote muscle hypertrophy but uniquely reduces urea synthesis via transamination of non-essential amino acid nitrogen, making it essential for Chronic Kidney Disease ketoanalogue therapy (e.g., Ketosteril) and parenteral nutrition targeting protein-catabolic states. The calcium counterion enables intestinal phosphate binding at pH 7.0—unattainable by sodium salts alone—while the ketoacid directly acts as a phosphate acceptor. Researchers utilize KIC calcium to probe K-ATP channel-independent insulin secretion pathways in β-cell dysfunction models. Note hypercalcemia risk; a sodium salt alternative is recommended for IV use. Commercial grades ≥98%–≥99% (titration) available.

Molecular Formula C12H22CaO8
Molecular Weight 334.38 g/mol
Cat. No. B7797201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCalcium 4-methyl-2-oxovalerate dihydrate
Molecular FormulaC12H22CaO8
Molecular Weight334.38 g/mol
Structural Identifiers
SMILESCC(C)CC(=O)C(=O)[O-].CC(C)CC(=O)C(=O)[O-].O.O.[Ca+2]
InChIInChI=1S/2C6H10O3.Ca.2H2O/c2*1-4(2)3-5(7)6(8)9;;;/h2*4H,3H2,1-2H3,(H,8,9);;2*1H2/q;;+2;;/p-2
InChIKeyZDWTWIPSCCEWEZ-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes25 g / 250 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Calcium 4-Methyl-2-Oxovalerate Dihydrate — Compound Identity and Procurement-Relevant Baseline


Calcium 4-methyl-2-oxovalerate dihydrate (CAS 51828-95-6, molecular formula C₁₂H₁₈CaO₆, MW 298.35) is the calcium salt of α-ketoisocaproic acid (KIC), the transamination product of the essential branched-chain amino acid L-leucine. Also referred to as calcium α-ketoisocaproate, ketoleucine calcium salt dihydrate, or calcium 2-keto-4-methylvalerate hydrate, this compound belongs to the class of branched-chain keto acid (BCKA) calcium salts [1]. It is commercially supplied as a white to off-white crystalline powder with a melting point >300°C, hygroscopic stability requiring storage under inert atmosphere, and is sparingly soluble in water (very slightly) and DMSO (requiring sonication). Typical commercial purity specifications range from ≥98.0% to ≥99.0% (titration) with calcium content between 12.0% and 14.0% .

Why Calcium 4-Methyl-2-Oxovalerate Dihydrate Cannot Be Generically Substituted — The Comparator Evidence Imperative


Calcium 4-methyl-2-oxovalerate dihydrate occupies a metabolic and pharmacological niche that precludes simple interchange with closest-in-class analogs such as leucine, calcium HMB, sodium α-ketoisocaproate, or other branched-chain keto acid calcium salts. Direct head-to-head evidence demonstrates that KIC exerts nitrogen-sparing effects in fasting and postoperative humans where equimolar leucine does not (P < 0.001) [1]. Conversely, for muscle protein synthesis outcomes, calcium KIC fails to replicate the anabolic efficacy of calcium HMB in low-protein-fed growing pigs, where KIC supplementation significantly decreased soleus muscle weight (P < 0.05) while HMB increased it via Akt signaling [2]. Furthermore, the calcium salt form carries a clinically documented hypercalcemia risk that the sodium salt avoids, prompting explicit recommendations in the parenteral nutrition literature that a choice between calcium and sodium salt analogues must be available [3]. These divergences are not predictable from chemical similarity alone and require compound-specific evidence for defensible selection.

Calcium 4-Methyl-2-Oxovalerate Dihydrate — Procurement-Decision Evidence Matrix with Comparator Data


Nitrogen-Sparing Efficacy of KIC vs Leucine in Fasting Humans — Direct Head-to-Head Evidence

In a controlled crossover study of fasting obese men, seven consecutive daily infusions of α-ketoisocaproate (34 mmol/d) significantly reduced daily urine urea nitrogen excretion compared with both the control fast and the fast during which equimolar leucine was infused (P < 0.001). Leucine infusions did not differ from control values [1]. In a separate randomized controlled trial of 21 postoperative abdominal surgery patients, sodium KIC infusion (70 mmol/d) resulted in significantly less negative nitrogen balance (P = 0.002) and lower 3-methylhistidine excretion (P = 0.002) compared with the glucose control group; leucine infusion had no significant effect on nitrogen balance or 3-methylhistidine excretion [2]. The nitrogen-sparing effect of KIC persisted during days 8–14 of fasting even after infusions ceased, suggesting a durable metabolic reprogramming that leucine does not elicit.

nitrogen sparing fasting metabolism urea nitrogen excretion

Muscle Protein Metabolism — Calcium KIC vs Calcium HMB in Growing Pigs on Low-Protein Diets

In a controlled feeding study of 32 growing pigs (Large White × Landrace, 9.55 ± 0.19 kg) fed low-protein diets, supplementation with calcium KIC (KIC-Ca) significantly decreased soleus muscle weight compared with the control group (P < 0.05), whereas calcium HMB (HMB-Ca) supplementation significantly increased soleus muscle weight accompanied by elevated protein synthesis rate and elevated phosphorylation of Akt (P < 0.05) [1]. Longissimus dorsi muscle weight remained unaffected by any dietary treatment (P > 0.05). These results demonstrate that calcium KIC and calcium HMB — both leucine metabolite calcium salts — exert directionally opposite effects on oxidative muscle fiber-type protein balance under identical dietary conditions. This finding establishes that the two calcium salts are not functionally interchangeable for muscle anabolic applications.

muscle protein synthesis soleus muscle leucine metabolites

Phosphate Binding pH-Dependence — Calcium Ketoacids vs Calcium Carbonate

In vitro and in vivo studies demonstrated that calcium salts of ketoacids (class represented by calcium KIC-containing mixtures) are as efficient as calcium carbonate as intestinal phosphate binders, despite providing less elemental calcium. Critically, ketoacids reached their greatest binding efficiency at pH 7.0 — the physiological pH of the small intestine where phosphate absorption occurs — whereas calcium carbonate binds phosphate predominantly at pH 2.0 or 5.0 [1]. This pH-dependent binding profile means calcium ketoacids may deliver more predictable phosphate-binding performance in the intestinal milieu, where luminal pH is tightly regulated near neutrality. In balance studies, intestinal phosphorus uptake decreased by 0.7–3.14 mmol/day during ketoacid ingestion in normal subjects.

phosphate binding hyperphosphatemia renal failure

Hypercalcemia Risk — Calcium Salt vs Sodium Salt of α-Keto-Acid Analogues in Renal Failure

In a clinical study of six patients with stable end-stage chronic renal failure receiving calcium keto-acid supplements providing a daily calcium load of 42 ± 2 mM, all patients showed elevated serum calcium concentration levels, reaching statistical significance on five occasions. Reciprocal falls in serum phosphate were noted in all patients. In three patients, the rise in serum calcium was associated with marked clinical manifestations requiring treatment curtailment [1]. The authors explicitly recommended that a choice should be made available between calcium and sodium salt analogues of α-keto-acids [1]. This class-level evidence establishes that the calcium counterion itself poses a clinically meaningful hypercalcemia risk in renally compromised populations — a risk that is eliminated when the sodium salt of the same keto acid (e.g., sodium α-ketoisocaproate, CAS 4502-00-5) is selected instead.

hypercalcemia keto-acid analogues renal nutrition

Insulin Secretion — KIC Preserved Stimulatory Capacity in Glucose-Intolerant Pancreatic Islets

In isolated pancreatic islets from glucose-intolerant Goto-Kakizaki-hybrid rats cultured at 5.5 mmol/l glucose, α-ketoisocaproate (KIC) dose-dependently stimulated insulin secretion to levels similar to those observed in control Wistar rat islets. In contrast, glucose-stimulated insulin secretion at 11.1–27.0 mmol/l glucose was impaired to only 40–60% of control islet responses [1]. In hybrid islets depolarized by KCl (30 mmol/l) with K-ATP channels kept open by diazoxide, insulin responses to glucose remained greatly impaired while responses to KIC remained intact. Furthermore, KIC potentiated the insulin response to arginine normally in hybrid islets, whereas the potentiating effect of glucose on arginine-stimulated insulin secretion was greatly impaired [1]. These data imply that KIC can bypass the proximal metabolic defect in glucose-stimulated insulin secretion characteristic of β-cell dysfunction, providing an alternative nutrient secretagogue pathway.

insulin secretion glucose intolerance pancreatic islets

Calcium 4-Methyl-2-Oxovalerate Dihydrate — Evidence-Backed Application Scenarios for Scientific and Industrial Use


Chronic Kidney Disease Nutritional Therapy — Ketoanalogue Formulation Component

Calcium 4-methyl-2-oxovalerate dihydrate is a key active ingredient in pharmaceutical-grade ketoanalogue + essential amino acid tablet formulations (e.g., Ketosteril, Kadney), where it is included at 101 mg per tablet as the α-ketoanalogue of leucine [1]. In this application, the compound serves a dual purpose: (a) it provides a nitrogen-accepting substrate that transaminates in vivo to regenerate leucine using nitrogen from non-essential amino acids, thereby reducing urea synthesis and uremic toxin accumulation; and (b) the calcium counterion contributes to phosphate binding in the intestinal lumen, with the ketoacid moiety providing binding at physiological pH 7.0 where calcium carbonate alone is ineffective [2]. However, the calcium load requires monitoring for hypercalcemia risk, supporting the evidence-based recommendation that sodium salt alternatives should be available for susceptible patients [3].

Postoperative and Fasting Nitrogen-Sparing Parenteral Nutrition

The demonstrated superiority of KIC over leucine in reducing urinary nitrogen losses during fasting (P < 0.001) and in improving nitrogen balance postoperatively (P = 0.002) supports the use of calcium 4-methyl-2-oxovalerate dihydrate or its soluble sodium salt in parenteral nutrition formulations targeting protein-catabolic states [1] [2]. In clinical settings where total parenteral nutrition is required after major abdominal surgery, trauma, or during prolonged fasting, KIC supplementation can diminish nitrogen wastage where leucine itself cannot, potentially through mechanisms involving heightened ketosis and suppression of muscle protein degradation [2]. The calcium salt form is suitable for enteral or oral formulations; the sodium salt may be preferred for intravenous administration to avoid calcium-related compatibility issues.

β-Cell Function Research — Insulin Secretagogue Tool in Glucose-Intolerant Models

Calcium 4-methyl-2-oxovalerate dihydrate serves as a valuable research tool for studying insulin secretion mechanisms in β-cell dysfunction models. The compound's preserved ability to stimulate insulin secretion dose-dependently in glucose-intolerant pancreatic islets — where glucose-stimulated insulin secretion is impaired by 40–60% — enables investigators to distinguish between proximal glucose metabolic defects and distal secretory machinery integrity [1]. Under experimental conditions where K-ATP channels are pharmacologically kept open with diazoxide, KIC retains its insulinotropic effect while glucose does not, making KIC a critical probe for elucidating K-ATP channel-independent insulin secretion pathways. The calcium salt form provides additional experimental utility for studying Ca²⁺-dependent mitochondrial ATP production, where Ca²⁺ at 300 nmol/l reduces the half-maximal KIC concentration for ATP production to <30 μmol/l.

Sports Nutrition — Muscle Preserving Formulations (With HMB Comparator Caveat)

Calcium 4-methyl-2-oxovalerate dihydrate is marketed in sports nutrition under the rationale that KIC acts as an anti-catabolic agent, reducing muscle protein breakdown during intense exercise. However, procurement decision-makers should note that direct comparative evidence from growing pig models demonstrates that calcium HMB, not calcium KIC, increases soleus muscle weight under low-protein dietary conditions (P < 0.05), with calcium KIC actually decreasing soleus muscle weight relative to control [1]. This evidence suggests that calcium KIC may be more appropriately positioned for anti-catabolic nitrogen-sparing applications (supported by human fasting and postoperative data) rather than for direct muscle anabolic or hypertrophic endpoints, where calcium HMB has superior evidence. Formulation purity grades up to ≥99.0% (T) are available to meet sports nutrition quality specifications [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Calcium 4-methyl-2-oxovalerate dihydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.